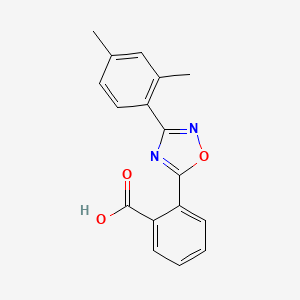

2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid

Beschreibung

2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a 1,2,4-oxadiazole ring substituted at the 3-position with a 2,4-dimethylphenyl group. The 1,2,4-oxadiazole core contributes to its planar geometry and aromaticity, while the substituents influence its physicochemical and pharmacological properties .

Eigenschaften

Molekularformel |

C17H14N2O3 |

|---|---|

Molekulargewicht |

294.30 g/mol |

IUPAC-Name |

2-[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]benzoic acid |

InChI |

InChI=1S/C17H14N2O3/c1-10-7-8-12(11(2)9-10)15-18-16(22-19-15)13-5-3-4-6-14(13)17(20)21/h3-9H,1-2H3,(H,20,21) |

InChI-Schlüssel |

FLCBOQBRDTVYAB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoesäure erfolgt typischerweise durch die Cyclisierung geeigneter Vorläufer. Ein gängiges Verfahren ist die Reaktion von 2,4-Dimethylbenzohydrazid mit Benzoesäurederivaten unter dehydrierenden Bedingungen, um den Oxadiazolring zu bilden. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Phosphoroxychlorid (POCl3) oder Polyphosphorsäure (PPA) bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten umfassen, die jedoch für die großtechnische Synthese optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Wahl der Lösungsmittel, Katalysatoren und Reaktionsbedingungen wird sorgfältig gesteuert, um die Effizienz zu maximieren und Abfall zu minimieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoesäure hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen, antifungalen und antikanzerogenen Eigenschaften untersucht.

Medizin: Wird auf seine möglichen therapeutischen Wirkungen und als Leitverbindung bei der Medikamentenentwicklung untersucht.

Industrie: Wird aufgrund seiner einzigartigen strukturellen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Farbstoffe eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoesäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Oxadiazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung des mikrobiellen Wachstums oder der Induktion von Apoptose in Krebszellen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole compounds exhibit significant anticancer properties. A study demonstrated that specific derivatives showed cytotoxic effects against glioblastoma cell lines (LN229), leading to apoptosis through DNA damage mechanisms. The molecular docking studies suggested favorable binding interactions with target proteins involved in cancer progression .

Antidiabetic Properties

The compound has also been evaluated for its potential as an anti-diabetic agent. In vivo studies using genetically modified Drosophila melanogaster models exhibited a notable reduction in glucose levels when treated with certain derivatives of the oxadiazole compound . This suggests that the compound could serve as a lead structure for developing new anti-diabetic medications.

Antimicrobial Activity

The oxadiazole moiety has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A series of synthesized derivatives were tested for their antibacterial effects, revealing promising results against various bacterial strains . The mechanism of action is believed to involve enzyme inhibition and disruption of bacterial cell wall synthesis.

Table of Biological Activities

UV Absorbing Materials

Due to its structural properties, 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid can be utilized in the development of UV-absorbing materials. These materials are critical in various applications including coatings and plastics to enhance durability and prevent degradation from UV exposure .

Fluorescent Materials

The compound's fluorescence properties make it suitable for use in scintillators and other optical applications. This can be particularly beneficial in medical imaging technologies where fluorescent markers are essential for visualizing biological processes .

Wirkmechanismus

The mechanism of action of 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Molecular Properties

The primary structural analogs differ in substituents on the 1,2,4-oxadiazole ring. Key examples include:

*Note: Molecular formula and mass for the target compound are inferred by replacing phenyl (C₆H₅) with 2,4-dimethylphenyl (C₈H₉) in the base structure .

Key Observations :

Pharmacological Potential

- Antiviral Activity : Oxadiazoles with benzotriazole moieties (e.g., 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole) show antipicornaviral effects . The dimethylphenyl group may enhance binding to hydrophobic enzyme pockets.

- Analgesic Activity : Substituted oxadiazoles exhibit COX-2 inhibition. The electron-rich dimethyl group could modulate selectivity compared to halogenated analogs .

Physicochemical and Crystallographic Data

- Planarity : X-ray studies of methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate confirm planarity of the oxadiazole ring (bond lengths: C=N ~1.30 Å, C–O ~1.36 Å), which is critical for π-π stacking in crystal lattices .

- Solubility : The dimethylphenyl variant is expected to have lower aqueous solubility (<0.1 mg/mL) than halogenated analogs due to higher hydrophobicity .

Biologische Aktivität

2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid (CAS No. 1707727-20-5) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is CHNO, with a molecular weight of 294.31 g/mol. The compound features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a dimethylphenyl group.

Synthesis

The synthesis of this compound typically involves the condensation reactions of appropriate precursors to form the oxadiazole ring followed by the introduction of the benzoic acid moiety. Specific synthetic routes can vary based on the desired purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid have shown significant inhibitory activity against various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 10 | |

| Compound B | PC3 | 15 | |

| 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid | MCF7 | TBD |

In vitro assays indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Activity

Research has also suggested that oxadiazole derivatives possess anti-inflammatory properties. The carboxylic acid functional group is crucial for biological activity as it enhances solubility and interaction with biological targets.

Table 2: Anti-inflammatory Activity

| Compound | Methodology | Result | Reference |

|---|---|---|---|

| Compound C | Mouse model | Significant reduction in inflammation markers | |

| 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid | TBD | TBD |

The biological activity of 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is believed to be mediated through several mechanisms:

- Inhibition of Specific Enzymes : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : They can interfere with signaling pathways such as the MAPK/ERK pathway that are crucial for cell survival and proliferation.

- Induction of Apoptosis : The ability to induce programmed cell death in tumor cells is a significant aspect of their anticancer activity.

Case Studies

Several case studies have explored the efficacy of oxadiazole-containing compounds in preclinical models:

-

Study on MCF7 Cells : A recent study demonstrated that treatment with 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid resulted in a notable decrease in cell viability at concentrations above 10 µM.

"The compound exhibited a dose-dependent response leading to increased apoptosis as evidenced by flow cytometry analysis" .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential for therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.